molecular formula C9H12OS B2580524 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol CAS No. 851634-59-8

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol

Cat. No.: B2580524
CAS No.: 851634-59-8
M. Wt: 168.25
InChI Key: WTAPYBKGPRPQHV-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol features a fused bicyclic system that serves as a versatile scaffold in medicinal chemistry and drug discovery research. The 4,5,6,7-tetrahydrobenzo[b]thiophene core is recognized as a privileged structure in the design of bioactive molecules, with documented potential in developing agents for oncology, immunology, and neurology . This core structure is a key intermediate for synthesizing diverse compound libraries aimed at exploring new chemical space for biological activity . Researchers value this scaffold for its potential to target various enzymes and receptors. Structural analogues of this compound have demonstrated significant research interest as inhibitors of kinases such as JNK2 and JNK3, which are key regulators in stress-induced apoptosis and inflammatory signaling pathways . Furthermore, derivatives of the tetrahydrobenzo[b]thiophene core have been investigated as modulators of nuclear receptors like RORγt, a promising target for autoimmune diseases, and have shown activity against metabolic enzymes such as PDK1 and LDHA, which are implicated in the reprogrammed glucose metabolism of proliferating tumor cells . The methanol functional group at the 3-position provides a synthetic handle for further derivatization, enabling its incorporation into more complex molecules or for conjugation purposes, thus facilitating structure-activity relationship (SAR) studies . This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAPYBKGPRPQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol typically involves the reduction of the corresponding ketone or aldehyde derivatives. One common method is the reduction of 4,5,6,7-tetrahydro-1-benzothiophen-3-one using sodium borohydride (NaBH4) in methanol as a solvent . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol is not well-documented. its derivatives, such as serotonin receptor antagonists, exert their effects by binding to specific receptors in the brain, thereby modulating neurotransmitter activity. The molecular targets and pathways involved in these actions are typically related to the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol and related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Source/Reference
This compound -CH2OH at C3 C9H12OS 168.26 (calculated) Hydroxymethyl group enhances polarity N/A (hypothetical)
(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-methylphenyl)methanone -CO-(3-methylphenyl), -NH2 at C2 C16H17NOS 271.38 Methanone and amino groups; aromatic substitution enhances lipophilicity
4-Methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol Triazole-thiol at C3 C10H12N3S2 238.35 (calculated) Heterocyclic thiol moiety; potential enzyme inhibition activity
(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone -CO-(thien-2-yl), -NH2 at C2 C13H13NOS2 263.38 Thiophene substitution; dual heterocyclic system
5-(6-Methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol Propyl-triazole-thiol at C3 C13H18N3S2 280.43 (calculated) Alkyl chain increases hydrophobicity

Key Observations:

  • Functional Groups: The hydroxymethyl group in the target compound contrasts with methanone (C=O) and triazole-thiol (-SH) substituents in analogs, leading to differences in hydrogen-bonding capacity and redox reactivity .
  • Ring Puckering: The tetrahydrobenzothiophene core likely adopts a puckered conformation (as per Cremer-Pople parameters ), influencing steric interactions. For example, methyl or propyl substituents (e.g., in QZ-0300 ) may exacerbate ring strain compared to smaller groups like -CH2OH.

Physicochemical and Commercial Profiles

Compound Purity Commercial Availability Price (USD)
(2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)(phenyl)methanone Not stated Santa Cruz Biotechnology (1 g: $380)
4-Methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol 95% Combi-Blocks (discontinued)
5-(6-Methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol 95% Combi-Blocks

Notable Trends:

  • Higher purity (95%) is standard for research-grade compounds, though pricing reflects functional complexity (e.g., triazole-thiol derivatives are costlier than simpler methanones) .

Biological Activity

Overview

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol is an organic compound with the molecular formula C9H12OS. It is a derivative of benzothiophene, characterized by a tetrahydrobenzothiophene ring structure with a methanol group attached at the 3-position. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves the reduction of the corresponding ketone or aldehyde derivatives. A common method includes the reduction of 4,5,6,7-tetrahydro-1-benzothiophen-3-one using sodium borohydride (NaBH4) in methanol as a solvent. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications.

Reaction Type Reagents Products
OxidationKMnO4, CrO34,5,6,7-Tetrahydro-1-benzothiophen-3-one
ReductionNaBH44,5,6,7-Tetrahydro-1-benzothiophene
SubstitutionSOCl2Various substituted benzothiophene derivatives

Antiproliferative Effects

The compound's structure suggests potential antiproliferative activity. In vitro studies on similar compounds have indicated their ability to inhibit cancer cell proliferation. For example, certain benzothiophene derivatives have been tested against human cancer cell lines like HeLa and A549 with promising results . Although specific data on this compound is sparse, its structural analogs provide a basis for hypothesizing its potential efficacy.

The mechanism of action for benzothiophene derivatives typically involves interaction with neurotransmitter receptors or cellular pathways that regulate cell proliferation and apoptosis. For instance, some derivatives act as serotonin receptor antagonists by binding to specific receptors in the brain . This interaction can modulate neurotransmitter activity and influence various physiological responses.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various benzothiophene derivatives found that compounds similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 62.5 to 125 µg/mL for effective derivatives . This suggests that further exploration into the biological activity of this compound could yield valuable insights into its potential therapeutic applications.

Table: Summary of Biological Activities

Activity Type Tested Compounds Findings
AntimicrobialBenzothiophene DerivativesEffective against E. coli, S. aureus
AntiproliferativeSimilar CompoundsInhibited growth in HeLa and A549 cells
Neurotransmitter ModulationSerotonin Receptor AntagonistsModulated neurotransmitter activity

Q & A

Q. What are the common synthetic routes for 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol?

The compound is typically synthesized via functionalization of the benzothiophene core. For example, benzoylisothiocyanate can react with tetrahydro-benzo[b]thiophene derivatives under mild conditions (room temperature, overnight stirring) to introduce thiourea groups, followed by hydrolysis or reduction to yield the methanol substituent . Alternatively, base-mediated hydrolysis (e.g., NaOH in ethanol) of ester precursors, such as methyl 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylate, can generate carboxylic acid intermediates, which are further reduced to the alcohol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the tetrahydro-benzothiophene scaffold and methanol group positioning.
  • IR spectroscopy to identify hydroxyl (-OH) and aromatic C-H stretches.
  • Chromatography (e.g., silica gel column chromatography with ethyl acetate/petroleum ether eluents) to verify purity .
  • Mass spectrometry for molecular weight validation.

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Yield optimization often depends on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions, as seen in analogous benzothiophene derivatizations .
  • Catalyst use : Bases like Cs₂CO₃ improve deprotonation efficiency in coupling reactions .
  • Temperature control : Low temperatures (−20°C) minimize side reactions during sensitive steps (e.g., esterification) . Contradictions in reported yields may arise from differences in precursor purity or reaction scale-up effects.

Q. What challenges arise in analyzing trace amounts of this compound in environmental matrices?

While not directly studied in environmental samples (see ), extrapolation from similar benzothiophenes suggests:

  • Solid-phase extraction (SPE) with HLB cartridges (conditioned with methanol) can concentrate the compound from aqueous samples.
  • LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) improves detection specificity and quantitation accuracy. Challenges include adsorption losses on glassware (mitigated by silanization ) and matrix interference from co-eluting organics.

Q. How do steric and electronic effects influence the reactivity of the methanol substituent?

The hydroxyl group’s reactivity is modulated by:

  • Steric hindrance : The tetrahydro ring reduces flexibility, potentially limiting access to the -OH group in nucleophilic reactions.
  • Electronic effects : The benzothiophene’s electron-rich aromatic system may stabilize intermediates during oxidation or esterification. For example, SOCl₂ in methanol efficiently converts carboxylic acids to methyl esters, but competing side reactions (e.g., over-oxidation) require careful monitoring .

Q. What strategies resolve discrepancies in spectral data interpretation for derivatives?

Discrepancies often stem from:

  • Tautomerism or conformational isomers : Dynamic NMR or variable-temperature studies can clarify ambiguous peaks.
  • Impurity signals : Cross-validation with high-resolution MS and repeated chromatography (e.g., using hexane/chloroform gradients) ensures purity .
  • Solvent effects : Deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) may reveal hidden splitting patterns.

Methodological Guidance

Q. How to design a stability study for this compound under varying pH conditions?

  • Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C/40°C.
  • Monitor degradation via HPLC-UV at intervals (0, 24, 48 hrs), using a C18 column and acetonitrile/water mobile phase.
  • Identify degradation products using LC-QTOF-MS and compare with synthetic standards .

Q. What synthetic routes enable selective functionalization of the benzothiophene ring?

  • Electrophilic substitution : Nitration or halogenation at the 2-position, guided by the methanol group’s directing effects.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, using Pd catalysts and optimized ligand systems (e.g., PPh₃) .
  • Protection/deprotection : Temporary silylation of the -OH group prevents unwanted side reactions during multi-step syntheses .

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